6-Hydroxy-2-methylpyridine-3-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO3 and a molecular weight of 152.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
Target of Action
Boronic acids, including pyridinylboronic acids, have been used in the development of therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in sm cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . These reactions can lead to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The compound’s participation in sm cross-coupling reactions suggests it may play a role in the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy-2-methylpyridine-3-boronic Acid. For instance, the success of SM cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, safety data suggests that dust formation should be avoided and adequate ventilation ensured when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 6-Hydroxy-2-methylpyridine-3-boronic acid:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal (such as lithium or magnesium), followed by reaction with a boron reagent to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a directing group to facilitate the metallation of the pyridine ring at the desired position, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The hydroxyl group on the pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed in oxidation reactions.
Substituted Pyridines: Formed in substitution reactions.
Scientific Research Applications
6-Hydroxy-2-methylpyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)pyridine-3-boronic Acid: Similar structure but with a hydroxymethyl group instead of a hydroxyl group.
2-Methylpyridine-3-boronic Acid: Lacks the hydroxyl group on the pyridine ring.
4-(4-Methylpiperazin-1-yl)phenylboronic Acid: Contains a different aromatic ring and functional groups.
Uniqueness
6-Hydroxy-2-methylpyridine-3-boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyridine ring, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent in the formation of biaryl compounds and other complex molecules .
Properties
IUPAC Name |
(2-methyl-6-oxo-1H-pyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3,10-11H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHXISHPCIUQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NC(=O)C=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.